molecular formula C19H16N4O2S B2751161 N-(2-quinolin-8-yloxyethyl)-5-thiophen-2-ylpyrazolidine-3-carboxamide CAS No. 1297610-09-3

N-(2-quinolin-8-yloxyethyl)-5-thiophen-2-ylpyrazolidine-3-carboxamide

Cat. No.: B2751161
CAS No.: 1297610-09-3
M. Wt: 364.42
InChI Key: QZXAQWMFRKSKAT-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the formula C9H7N . It contains a phenyl group attached to a pyrazolidine ring, which is a type of organic compound in the class of azolidines .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Quinoline derivatives typically have a high degree of aromaticity and can participate in pi stacking interactions .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Dual c-Met/VEGFR2 Tyrosine Kinase Inhibition : A series of N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides targeting c-Met and VEGFR2 tyrosine kinases were designed. These compounds showed potent activity against these enzymes, favorable pharmacokinetics, and high efficacy in tumor models in mice (Mannion et al., 2009).
  • Antimicrobial Agents : Novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as potential antimicrobial agents. These compounds showed significant antibacterial and antifungal activity, highlighting the versatility of quinoline compounds in therapeutic applications (Holla et al., 2006).

Pharmacological Applications

  • Anticancer Activity : Compounds with quinoline and thiophene moieties have been studied for their anticancer properties. For instance, certain amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid showed promising cytotoxic activity against various cancer cell lines, indicating the potential of such structures in cancer therapy (Pirol et al., 2014).
  • ATM Kinase Inhibition : A novel series of 3-quinoline carboxamides were identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, demonstrating significant potential in the development of new therapeutic agents for cancer treatment (Degorce et al., 2016).

Material Science and Corrosion Inhibition

  • Corrosion Inhibitors : Quinoline derivatives containing an azole nucleus were evaluated for their role as corrosion inhibitors for mild steel protection in hydrochloric acid solutions. These studies suggest that quinoline and its derivatives can effectively prevent metal corrosion, a crucial aspect in material science (Erami et al., 2019).

Future Directions

The study of quinoline derivatives is a rich field with many potential future directions. These compounds have a wide range of biological activities, making them interesting targets for drug development . Further studies could explore the synthesis, characterization, and biological activity of this specific compound.

Properties

IUPAC Name

N-(2-quinolin-8-yloxyethyl)-5-thiophen-2-ylpyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c24-19(15-12-14(22-23-15)17-7-3-11-26-17)21-9-10-25-16-6-1-4-13-5-2-8-20-18(13)16/h1-8,11,14-15,22-23H,9-10,12H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDTUDQHEKNHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NNC1C(=O)NCCOC2=CC=CC3=C2N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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